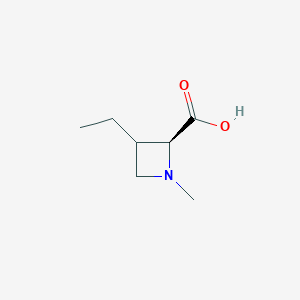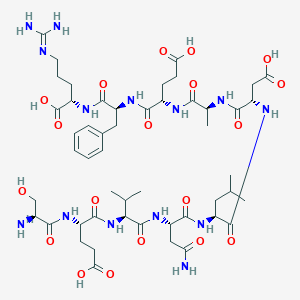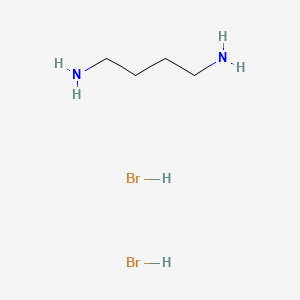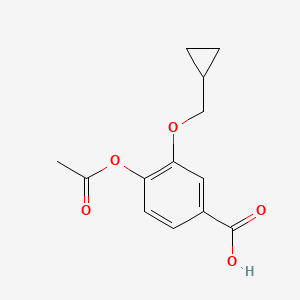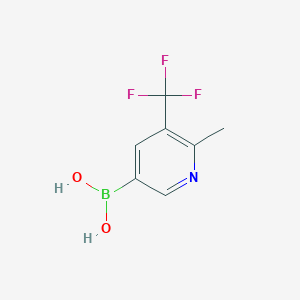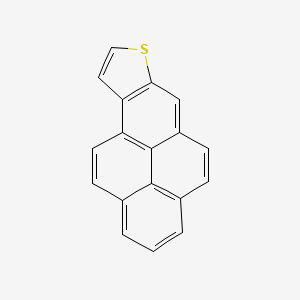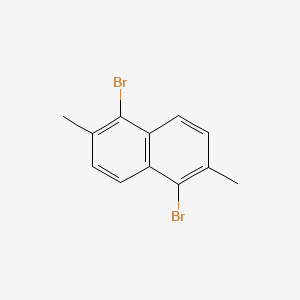
1,5-Dibromo-2,6-dimethylnaphthalene
描述
1,5-Dibromo-2,6-dimethylnaphthalene is an organic compound with the molecular formula C12H10Br2. It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 5 positions, and two methyl groups are substituted at the 2 and 6 positions. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
作用机制
Target of Action
It’s known that the compound is involved in on-surface reactions, particularly on substrates like au (111), ag (111), and cu (111) .
Mode of Action
The compound’s methyl groups play a crucial role in its interaction with its targets. They suppress Ullmann-type intermolecular coupling on the aforementioned substrates, steering the reactions towards different final products . This suggests that the compound’s mode of action involves selective aryl-aryl coupling .
Biochemical Pathways
The compound’s involvement in on-surface reactions suggests it may influence pathways related to surface chemistry and material science .
Result of Action
The compound’s action results in the formation of C-C bonds between debrominated carbons and methyl groups, yielding dibenz[a,h]anthracene derivatives and ultranarrow chiral-edge graphene nanoribbon motifs . This indicates that the compound plays a role in the synthesis of complex organic nanostructures.
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as the type of substrate it interacts with . For instance, the compound steers reactions towards different final products on Au (111), Ag (111), and Cu (111) substrates .
准备方法
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2,6-dimethylnaphthalene can be synthesized through the bromination of 2,6-dimethylnaphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) powder. The reaction conditions, including temperature and the amount of catalyst, can influence the yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
1,5-Dibromo-2,6-dimethylnaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 1,5-dihydroxy-2,6-dimethylnaphthalene.
科学研究应用
1,5-Dibromo-2,6-dimethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex polycyclic aromatic compounds.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of advanced materials, such as organic semiconductors and polymers.
相似化合物的比较
Similar Compounds
1,5-Dibromo-2,6-dimethoxynaphthalene: Similar in structure but with methoxy groups instead of methyl groups.
2,6-Dibromo-1,5-dimethylnaphthalene: Bromine atoms are at different positions.
1,5-Dibromo-2,6-dimethylbenzene: A benzene derivative with similar substitution patterns.
Uniqueness
1,5-Dibromo-2,6-dimethylnaphthalene is unique due to the specific positioning of its bromine and methyl groups, which influence its chemical reactivity and potential applications. The compound’s structure allows for selective reactions that can be exploited in the synthesis of complex organic molecules and materials.
属性
IUPAC Name |
1,5-dibromo-2,6-dimethylnaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2/c1-7-3-5-10-9(11(7)13)6-4-8(2)12(10)14/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCKXYUJTNKMQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(C=C2)C)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679475 | |
| Record name | 1,5-Dibromo-2,6-dimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20027-95-6 | |
| Record name | 1,5-Dibromo-2,6-dimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


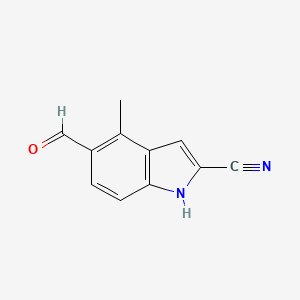
![Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5R,6S)-3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B3028317.png)
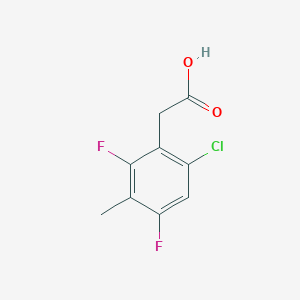
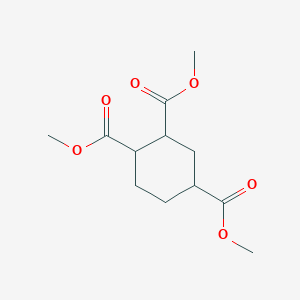
![2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B3028321.png)
![3-Hydroxy-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B3028322.png)
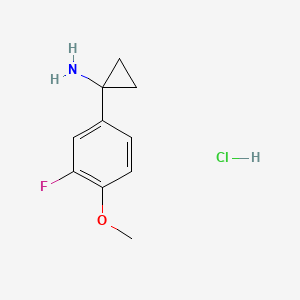
![tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride](/img/structure/B3028326.png)
